Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation, indicating advancements in the synthesis methods for such compounds (Takagi & Yamakawa, 2013).
Crystal Structure Analysis : Studies on the crystal structure and DFT study of compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups have provided insights into their molecular structures, aiding in the understanding of their physicochemical properties (Huang et al., 2021).
Chemical Properties and Applications
Chemical Reactions and Catalysis : Research has delved into the reaction mechanisms and activation parameters for the formation of 1,3,2-dioxaphospholanes, which are crucial for understanding the chemical behavior of such compounds (Baumstark et al., 1982).
Hydrolysis and Cage Phosphoranes : Studies have been conducted on the hydrolysis of novel isomeric cage phosphoranes, providing valuable insights into their chemical stability and reactivity (Khasiyatullina et al., 2016).
Electrochromic Cells : The development of new electrochromic cells using triphenylamine-based copolymers, including compounds with tetramethyl-1,3,2-dioxaborolane, highlights the potential application in electronic and display technologies (Beaupré et al., 2006).
Medical and Biological Research
Cytotoxicity and Cellular Uptake : Studies on boronated phosphonium salts, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl groups, have been conducted to understand their cytotoxicity and cellular uptake, which is crucial for potential medical applications (Morrison et al., 2010).
Benzoyl Peroxide Detection : Research on fluorescent probes, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups, has been done for detecting benzoyl peroxide in samples and imaging in zebrafish, showcasing the potential for biomedical imaging and diagnostics (Tian et al., 2017).
Advanced Material Science
Luminescent Polymers : The preparation of highly luminescent conjugated polymers with 1,3,2-dioxaborolan-2-yl groups signifies potential applications in advanced materials, especially in the field of optoelectronics (Zhu et al., 2007).
Colored Polymers : Synthesis of deeply colored polymers containing 1,3,2-dioxaborolan-2-yl groups for potential use in color display technologies is another significant application (Welterlich et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
bromo-triphenyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33BBrO2P/c1-30(2)31(3,4)35-32(34-30)26-22-20-25(21-23-26)24-36(33,27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-23H,24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKBJKZUBNWCIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33BBrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169942-85-1 | |
Record name | bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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